Encenicline

Descripción general

Descripción

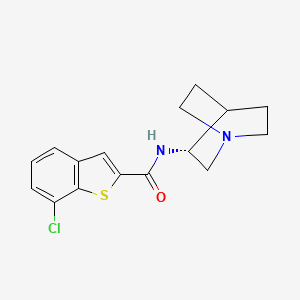

Encenicline, también conocido por su nombre químico N-[(3R)-1-Azabiciclo[2.2.2]oct-3-il]-7-cloro-1-benzotiofeno-2-carboxamida, es un agonista parcial selectivo del receptor nicotínico de acetilcolina alfa-7 (nAChR alfa-7). Este compuesto ha sido investigado por sus posibles efectos terapéuticos en el tratamiento de las deficiencias cognitivas asociadas con la esquizofrenia y la enfermedad de Alzheimer .

Métodos De Preparación

La síntesis de encenicline implica la reacción del cloruro de ácido 7-cloro-benzo[b]tiofeno-2-carboxílico con ®-quinuclidin-3-amina en presencia de imidazol . Las condiciones de reacción normalmente incluyen:

Reactivos: Cloruro de ácido 7-cloro-benzo[b]tiofeno-2-carboxílico, ®-quinuclidin-3-amina, imidazol.

Solventes: Los solventes comúnmente usados incluyen diclorometano o tetrahidrofurano.

Temperatura: La reacción se realiza normalmente a temperatura ambiente.

Rendimiento: El rendimiento de la reacción puede variar, pero la optimización de las condiciones puede llevar a un alto rendimiento del producto deseado.

Los métodos de producción industrial para this compound probablemente implicarían la ampliación del proceso de síntesis de laboratorio, asegurando que las condiciones de reacción estén optimizadas para la producción a gran escala mientras se mantiene la pureza y la calidad del compuesto.

Análisis De Reacciones Químicas

Encenicline sufre varios tipos de reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse bajo condiciones específicas, lo que lleva a la formación de varios productos de oxidación.

Reducción: Las reacciones de reducción se pueden realizar en this compound para modificar su estructura química.

Sustitución: this compound puede sufrir reacciones de sustitución, donde grupos funcionales específicos son reemplazados por otros.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Schizophrenia

Encenicline has been extensively studied for its effects on cognitive impairment in schizophrenia. A notable Phase 2 clinical trial demonstrated that patients receiving this compound showed significant improvements in cognitive function compared to placebo groups.

- Study Design : The trial involved 319 patients on stable atypical antipsychotic therapy, randomized to receive either this compound (0.27 mg or 0.9 mg) or placebo for 12 weeks.

- Efficacy Results :

Alzheimer's Disease

This compound has also been evaluated for its potential benefits in Alzheimer’s disease. Although earlier studies indicated some promise, later trials faced challenges due to adverse effects.

- Phase 1/2 Studies : Initial studies showed that doses between 0.1 to 1 mg/day were safe and well-tolerated among participants with mild to moderate Alzheimer's . Improvements were noted in attention and executive function when combined with acetylcholinesterase inhibitors.

- Phase 3 Trials : However, several Phase 3 trials were halted due to reports of severe gastrointestinal side effects, leading to a reevaluation of its safety profile .

Efficacy Data Summary

The following table summarizes key findings from clinical trials involving this compound:

| Study Phase | Condition | Dose Range | Primary Endpoint | Key Findings |

|---|---|---|---|---|

| Phase 2 | Schizophrenia | 0.27 mg, 0.9 mg | Overall Cognition Index (OCI) | Significant improvement with this compound vs placebo |

| Phase 1/2 | Alzheimer's | 0.1 - 1 mg/day | Attention & Executive Function | Safe; improvements noted when combined with other drugs |

| Phase 3 | Alzheimer's | Multiple doses | Cognitive function | Trials halted due to gastrointestinal side effects |

Case Study: Cognitive Function Improvement in Schizophrenia

In a double-blind study involving over 400 participants, this compound was shown to enhance cognitive performance on standardized tests compared to placebo controls. The study highlighted the importance of maintaining stable antipsychotic treatment while introducing this compound as an adjunct therapy .

Case Study: Adverse Effects in Alzheimer's Trials

A series of Phase 3 trials aimed at assessing the efficacy of this compound in Alzheimer’s patients were put on hold after reports of severe gastrointestinal events emerged among participants, raising concerns about its safety profile . This led researchers to investigate the underlying causes and potential mitigation strategies for these adverse effects.

Mecanismo De Acción

Encenicline actúa como un agonista parcial selectivo del receptor nicotínico de acetilcolina alfa-7 (nAChR alfa-7). Este receptor participa en la liberación de ácido gamma-aminobutírico (GABA) por las interneuronas del hipocampo, que desempeña un papel crucial en el filtrado sensorial y la función cognitiva . Al unirse al nAChR alfa-7, this compound mejora la transmisión colinérgica, lo que lleva a una mejoría en el rendimiento cognitivo .

Comparación Con Compuestos Similares

Encenicline es único en su agonismo parcial selectivo del nAChR alfa-7. Compuestos similares incluyen:

GTS-21: Otro agonista del nAChR alfa-7 con un mecanismo de acción similar.

PHA-543,613: Un agonista selectivo del nAChR alfa-7 con posibles efectos potenciadores de la cognición.

PNU-282,987: Conocido por su alta afinidad y selectividad para el nAChR alfa-7.

En comparación con estos compuestos, this compound ha mostrado resultados prometedores en ensayos clínicos, aunque ha enfrentado desafíos relacionados con los efectos secundarios gastrointestinales .

Las propiedades únicas de this compound y sus posibles aplicaciones terapéuticas la convierten en un compuesto de gran interés en la investigación científica y el desarrollo de fármacos.

Actividad Biológica

Encenicline is a selective partial agonist of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR), which has garnered attention for its potential therapeutic applications in various neurological and inflammatory conditions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cognitive function, and anti-inflammatory properties, supported by data tables and case studies.

This compound exerts its biological effects primarily through the activation of α7 nAChRs, which are widely distributed in the central nervous system (CNS) and peripheral tissues. The α7 nAChRs play a crucial role in modulating neurotransmitter release, neuroinflammation, and synaptic plasticity. By acting as a partial agonist at these receptors, this compound enhances cholinergic signaling without fully activating the receptor, which can lead to a more controlled therapeutic effect.

Key Mechanisms

- Neurotransmitter Modulation : this compound influences the release of neurotransmitters such as acetylcholine and dopamine, contributing to improved cognitive functions.

- Anti-inflammatory Effects : By activating α7 nAChRs, this compound can reduce inflammation through modulation of immune cell activity.

Cognitive Enhancement

This compound has been investigated for its potential to improve cognitive impairment associated with schizophrenia and Alzheimer's disease. A randomized double-blind placebo-controlled study demonstrated that this compound significantly improved cognitive performance in patients with schizophrenia compared to placebo.

Study Findings

Anti-inflammatory Effects

Recent studies have highlighted this compound's anti-inflammatory properties, particularly in models of colitis. In experiments using trinitrobenzenesulfonic acid (TNBS) and dextran sulfate sodium (DSS) to induce colitis in mice, this compound treatment resulted in notable reductions in inflammation markers.

Colitis Study Results

| Parameter | TNBS Model (Control) | TNBS Model (this compound) | DSS Model (Control) | DSS Model (this compound) |

|---|---|---|---|---|

| Macroscopic Score | 8.5 ± 1.2 | 3.2 ± 0.8* | 7.9 ± 1.0 | 4.1 ± 1.0* |

| MPO Activity (U/g tissue) | 120 ± 15 | 45 ± 10* | 130 ± 20 | 70 ± 15* |

| Immune Cell Infiltration (IHC) | High levels of macrophages and neutrophils | Reduced infiltration* | High levels of B cells and T cells | Decreased B cells; increased FoxP3(+) T cells* |

*Statistically significant differences (p < 0.05) compared to control groups.

Case Study: Cognitive Impairment in Schizophrenia

In a clinical trial involving patients diagnosed with schizophrenia, this compound was administered over a period of 12 weeks. The results indicated a significant improvement in cognitive functions as measured by various neuropsychological tests, including working memory and attention tasks.

Case Study: Inflammatory Bowel Disease

A study focusing on the effects of this compound on experimental colitis revealed that treatment led to a reduction in clinical symptoms and histological damage in the colon. The reduction in immune cell infiltration was particularly noteworthy, suggesting a potential therapeutic role for this compound in inflammatory bowel diseases.

Propiedades

IUPAC Name |

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-7-chloro-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2OS/c17-12-3-1-2-11-8-14(21-15(11)12)16(20)18-13-9-19-6-4-10(13)5-7-19/h1-3,8,10,13H,4-7,9H2,(H,18,20)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSRDSYXGYPJKRR-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701025836 | |

| Record name | Encenicline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Encenicline, a selective, orally active, alpha 7 Nicotinic Acetylcholine Receptor agonist (alpha 7 NAchR agonist). Encenicline may have a similar mechanism of action to GTS-21. Auditory sensory gating, a biological measurement of the ability to suppress the evoked response to the second of two auditory stimuli, is diminished in people with schizophrenia. Deficits in sensory gating are associated with attentional impairment, and may contribute to cognitive symptoms and perceptual disturbances. This inhibitory process, which involves the alpha(7) nicotinic receptor mediated release of gamma-aminobutyric acid (GABA) by hippocampal interneurons, represents a potential new target for therapeutic intervention in schizophrenia. | |

| Record name | Encenicline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11726 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

550999-75-2 | |

| Record name | (R)-7-Chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=550999-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Encenicline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0550999752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Encenicline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11726 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Encenicline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENCENICLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FI5376A0X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.